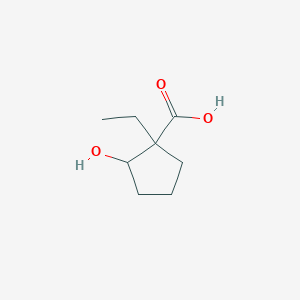

1-ethyl-2-hydroxycyclopentane-1-carboxylicacid,Mixtureofdiastereomers

Description

1-Ethyl-2-hydroxycyclopentane-1-carboxylic acid is a cyclopentane derivative featuring a carboxylic acid group at position 1, a hydroxyl group at position 2, and an ethyl substituent on the cyclopentane ring. The presence of two stereogenic centers (at positions 1 and 2) results in diastereomers, which are non-mirror-image stereoisomers with distinct physical and chemical properties. This compound is typically synthesized via cyclopropane ring-opening reactions or functional group interconversions, often yielding inseparable diastereomeric mixtures . Such mixtures pose challenges in purification but are valuable in pharmaceutical and agrochemical research due to their diverse reactivity profiles.

Properties

Molecular Formula |

C8H14O3 |

|---|---|

Molecular Weight |

158.19 g/mol |

IUPAC Name |

1-ethyl-2-hydroxycyclopentane-1-carboxylic acid |

InChI |

InChI=1S/C8H14O3/c1-2-8(7(10)11)5-3-4-6(8)9/h6,9H,2-5H2,1H3,(H,10,11) |

InChI Key |

CVVWRZXUNAHARU-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(CCCC1O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Alkylation of Cyclopentanone Derivatives Followed by Hydroxylation and Carboxylation

A common laboratory approach to synthesize 1-ethyl-2-hydroxycyclopentane-1-carboxylic acid involves starting from cyclopentanone derivatives. The synthetic sequence typically includes:

- Alkylation : Introduction of the ethyl group at the 1-position of the cyclopentane ring via alkylation with suitable electrophiles under basic conditions.

- Hydroxylation : Selective hydroxylation at the 2-position to introduce the hydroxy substituent stereoselectively.

- Carboxylation : Introduction of the carboxylic acid group at the 1-position, often via oxidation or carboxylation reactions.

This sequence requires careful control of reaction conditions such as base strength, temperature, and solvent to maximize yield and stereoselectivity. Strong bases and oxidizing agents are commonly used to facilitate these transformations.

Asymmetric Synthesis Using Chiral Glycine Equivalents and Cyclic Sulfites

An advanced method for the stereoselective preparation of cyclopentane derivatives with hydroxy and carboxylic acid functionalities involves the asymmetric synthesis using chiral glycine equivalents. This approach, demonstrated in the synthesis of related compounds such as 1-amino-3-hydroxycyclopentane-1-carboxylic acid stereoisomers, can be adapted for 1-ethyl-2-hydroxycyclopentane-1-carboxylic acid.

Key steps include:

- Use of chiral glycine equivalents (R)-4 and (S)-4 as starting materials.

- One-pot bis-alkylation mediated by phosphazenic bases (e.g., t-BuP4) to introduce substituents stereoselectively.

- Alkylation with 1,4-biselectrophiles (e.g., cyclic sulfites) to form spirocyclic intermediates controlling stereochemistry.

- Subsequent deprotection and purification to yield free cyclopentane derivatives with high stereochemical control.

This method achieves high yields (38–78%) of stereoisomerically pure products and is considered a key step for accessing various substituted cyclopentane carboxylic acids.

Pauson-Khand Reaction-Based Cyclization for Bicyclic Hydroxycarboxylic Acids

For related hydroxycyclopentane carboxylic acids, a highly stereoselective synthesis involves the Pauson-Khand cyclization of functionalized precursors. This method proceeds through:

- Preparation of α-disubstituted cyclic acetals of glycolate as precursors.

- Intramolecular Pauson-Khand reaction catalyzed by cobalt carbonyl complexes to form bicyclic α-hydroxy carboxylic acid derivatives.

- The reaction is stereoselective, yielding major diastereomers due to minimized steric interactions during cyclization.

Though primarily applied to bicyclic systems, this method provides insight into stereoselective cyclopentane ring construction and functionalization applicable to 1-ethyl-2-hydroxycyclopentane-1-carboxylic acid synthesis.

Industrial Scale Synthesis

Industrial methods generally scale up the laboratory synthetic routes, optimizing reaction parameters for yield, purity, and cost-effectiveness. Continuous flow reactors and advanced purification techniques (e.g., ion exchange chromatography) are employed to:

- Enhance stereoselectivity and diastereomeric purity.

- Facilitate large-scale alkylation, hydroxylation, and carboxylation steps.

- Minimize by-products and improve overall process efficiency.

Comparative Analysis of Preparation Methods

| Methodology | Key Features | Yield / Purity | Stereoselectivity | Scale Suitability |

|---|---|---|---|---|

| Alkylation-Hydroxylation-Carboxylation | Sequential functionalization of cyclopentanone | Moderate to high | Moderate | Laboratory and scale-up |

| Asymmetric Synthesis with Glycine Equivalents | Chiral starting materials, one-pot bis-alkylation | 38–78% yields | High (stereoisomer control) | Laboratory to pilot scale |

| Pauson-Khand Cyclization | Intramolecular cyclization for bicyclic derivatives | High diastereoselectivity | High | Specialized synthesis |

| Industrial Continuous Flow | Process optimization, advanced purification | High yield and purity | Controlled by process design | Large-scale production |

Research Findings and Experimental Data

Diastereomeric Mixture Characterization

- The product typically exists as a mixture of diastereomers due to the stereogenic centers at positions 1 and 2.

- Diastereomeric ratios can be influenced by reaction conditions and choice of chiral auxiliaries or catalysts.

- ^1H NMR spectroscopy is effective for rapid characterization of diastereomeric mixtures, showing distinct signals for chiral centers.

Reaction Conditions and Optimization

- Use of dry, inert atmosphere (argon) and oven-dried glassware is standard to prevent side reactions.

- Solvents are dried and freshly distilled to maintain reaction integrity.

- Bases such as t-BuP4 and strong oxidants are employed carefully to control stereochemistry and functional group transformations.

Experimental Yields and Purification

- Ion exchange chromatography and column chromatography are common purification methods to isolate pure diastereomers.

- Yields vary depending on method but can reach up to 78% for asymmetric syntheses.

- Hydrolysis and esterification steps are used to convert intermediates into the final acid form with high purity.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-2-hydroxycyclopentane-1-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.

Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or amines.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4), pyridinium chlorochromate (PCC), and Jones reagent.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Reagents like thionyl chloride (SOCl2) for halogenation and ammonia (NH3) for amination.

Major Products Formed

Oxidation: Formation of 1-ethyl-2-ketocyclopentane-1-carboxylic acid.

Reduction: Formation of 1-ethyl-2-hydroxycyclopentanol.

Substitution: Formation of 1-ethyl-2-chlorocyclopentane-1-carboxylic acid or 1-ethyl-2-aminocyclopentane-1-carboxylic acid.

Scientific Research Applications

1-ethyl-2-hydroxycyclopentane-1-carboxylic acid has various applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.

Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and fragrances.

Mechanism of Action

The mechanism of action of 1-ethyl-2-hydroxycyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The compound’s stereochemistry also plays a crucial role in its binding affinity and selectivity towards different molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Structural Analogues

a) 2-Amino-1-Hydroxycyclopentane-Carboxylic Acid

- Structure: Replaces the ethyl group with an amino (-NH₂) group.

- Properties: The amino group enhances polarity and hydrogen-bonding capacity, increasing solubility in polar solvents compared to the ethyl-substituted analogue. However, the absence of an ethyl chain reduces lipophilicity.

- Synthesis: Prepared via cyanohydrin intermediates, as described in Organic Syntheses protocols .

b) Methyl 1-Benzyl-2-Oxocyclopentane-1-Carboxylate

- Structure : Contains a ketone (oxo) and ester group instead of hydroxyl and carboxylic acid.

- Properties : The ester and ketone groups lower acidity (pKa ~5–6 for esters vs. ~2–3 for carboxylic acids) and alter reactivity in nucleophilic substitutions. This compound is a liquid at room temperature, contrasting with the solid diastereomeric mixture of the target compound .

c) 1-(3,4-Dimethylphenyl)Cyclopentanecarboxylate Hydrochloride

- Structure : Features an aromatic substituent (3,4-dimethylphenyl) and esterified carboxylic acid.

- Properties: The aromatic ring introduces π-π stacking interactions, enhancing crystalline stability.

Diastereomeric Mixtures in Related Hydroxy Carboxylic Acids

a) 2-Propyl-3-Hydroxy-Pentanoic Acid Diastereomers

- Structure : Acyclic hydroxy carboxylic acid with a propyl chain.

- Properties : The acyclic structure allows greater conformational flexibility, leading to lower melting points (e.g., liquid vs. solid state in cyclic analogues). Diastereomeric ratios (dr) are often lower (e.g., dr 1:1) compared to cyclic systems due to reduced steric constraints during synthesis .

b) N,N-Diethyl-2-(4-Methoxyphenoxy)-1-Phenylcyclopropane-1-Carboxamide

Physicochemical Properties Comparison

| Compound Name | Melting Point/State | Solubility (Polar Solvents) | Diastereomeric Ratio (dr) | Key Functional Groups |

|---|---|---|---|---|

| 1-Ethyl-2-hydroxycyclopentane-1-carboxylic acid | Solid (mp ~100–105°C) | Moderate (EtOAc/Hexanes) | Not reported | -COOH, -OH, -C₂H₅ |

| 2-Amino-1-hydroxycyclopentane-carboxylic acid | Solid (mp ~110°C) | High (Water/MeOH) | Not applicable (single diastereomer) | -COOH, -OH, -NH₂ |

| Methyl 1-benzyl-2-oxocyclopentane-1-carboxylate | Liquid | Low (Hexanes) | N/A | -COOCH₃, -C(O)-, -CH₂Ph |

| 2-Propyl-3-hydroxy-pentanoic acid | Liquid | High (EtOAc) | 1:1 | -COOH, -OH, -C₃H₇ |

Key Research Findings

Diastereomer Separation Challenges : Cyclopentane-based diastereomers (e.g., target compound) are harder to resolve via chromatography than acyclic analogues due to similar polarity and steric environments .

Biological Activity : Hydroxycyclopentane carboxylic acids exhibit higher metabolic stability compared to acyclic counterparts, as seen in valproic acid metabolites .

Synthetic Flexibility : Ester derivatives (e.g., methyl 1-benzyl-2-oxocyclopentane-1-carboxylate) are more amenable to further functionalization than carboxylic acids, which often require protection/deprotection strategies .

Q & A

Q. What are the recommended synthetic routes for preparing 1-ethyl-2-hydroxycyclopentane-1-carboxylic acid, and how can diastereomer formation be controlled?

Methodological Answer: Synthesis typically involves cyclopentane ring functionalization. A common approach is the alkylation of a cyclopentanecarboxylic acid precursor with ethyl groups under controlled conditions (e.g., using ethyl halides and base catalysts). Hydroxyl group introduction may occur via oxidation or hydroxylation reactions. Diastereomer formation is influenced by reaction stereochemistry; chiral auxiliaries or catalysts can direct selectivity. For example, highlights the use of temperature-controlled reactions and inert atmospheres to minimize side products . Characterization via NMR and chiral HPLC is critical to confirm diastereomer ratios.

Q. What analytical techniques are most effective for separating and characterizing the diastereomers in this compound?

Methodological Answer: High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., cellulose- or amylose-based columns) is optimal for separation. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly - and -NMR, can distinguish diastereomers via coupling constants and chemical shifts. Mass spectrometry (MS) confirms molecular weight and fragmentation patterns. emphasizes the importance of comparing retention times and spectral data with authentic standards to validate results .

Q. How do physicochemical properties (e.g., solubility, logP) of this compound impact its reactivity in downstream applications?

Methodological Answer: The hydroxyl and carboxylic acid groups confer polarity, enhancing water solubility but limiting membrane permeability. LogP values (calculated via XlogP3) predict partitioning behavior, which is critical for biological assays. and note that esterification or salt formation (e.g., hydrochloride salts) can modulate solubility and stability for specific applications .

Q. What are the key stability considerations for storing and handling this compound?

Methodological Answer: The compound is sensitive to moisture and oxidation. Storage under inert gas (e.g., argon) at low temperatures (-20°C) in airtight containers is recommended. Stability studies using accelerated degradation conditions (e.g., elevated temperature, UV exposure) help identify decomposition pathways. highlights the use of hydrochloride salts to improve shelf life .

Q. How can researchers validate the purity of the diastereomer mixture?

Methodological Answer: Combined chromatographic (HPLC, GC) and spectroscopic (NMR, IR) methods are essential. Quantitative NMR (qNMR) using internal standards provides purity estimates. underscores the need for statistical validation (e.g., %RSD < 2% across replicates) and adherence to ICH guidelines for analytical method validation .

Advanced Research Questions

Q. How do stereochemical differences between diastereomers affect their biological activity, and what assays can elucidate these effects?

Methodological Answer: Diastereomers may exhibit divergent binding affinities to biological targets. For example, demonstrates that molecular docking studies with serotonin receptors can predict activity differences. In vitro assays (e.g., enzyme inhibition, cell viability) under stereochemically controlled conditions (e.g., enantiopure substrates) are critical. Dose-response curves and IC50 comparisons validate stereochemical impacts .

Q. What computational tools are optimal for predicting the reactivity and interaction profiles of each diastereomer?

Methodological Answer: Density Functional Theory (DFT) calculations predict reaction pathways and transition states. Molecular dynamics simulations (e.g., GROMACS) model solvent interactions and conformational stability. and highlight the use of PubChem-derived descriptors (e.g., topological polar surface area) to predict bioavailability .

Q. How should researchers address contradictions between experimental data and computational predictions for this compound?

Methodological Answer: Systematic error analysis (e.g., assessing force field accuracy in simulations or calibration errors in HPLC) is essential. recommends using Bayesian statistics to quantify uncertainties and iterative refinement of models based on empirical data . Cross-validation with orthogonal techniques (e.g., X-ray crystallography for stereochemical confirmation) resolves discrepancies .

Q. What role does this compound play in studying enzyme inhibition mechanisms, and how can its diastereomers be leveraged?

Methodological Answer: The compound’s cyclopentane backbone mimics natural substrates, making it a probe for steric and electronic effects in enzyme active sites. Kinetic assays (e.g., Michaelis-Menten analysis) with purified enzymes and diastereomer-specific inhibitors reveal mechanistic details. shows that time-dependent inhibition studies can distinguish competitive vs. non-competitive binding modes .

Q. How can researchers integrate this compound into drug discovery pipelines, considering its diastereomeric complexity?

Methodological Answer: Structure-activity relationship (SAR) studies using diastereomerically enriched samples identify pharmacophores. and emphasize high-throughput screening (HTS) with assays tailored to target classes (e.g., GPCRs, kinases). Metabolic stability assays (e.g., liver microsomes) assess diastereomer-specific pharmacokinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.